molecular formula C15H16F3N3O B12488588 4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine

4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine

Cat. No.: B12488588
M. Wt: 311.30 g/mol
InChI Key: ZRTQLQAUYJJJAB-UHFFFAOYSA-N
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Description

4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moietyThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with a nitrile in the presence of an acid catalyst to form the oxadiazole ring. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction . The final step involves the coupling of the oxadiazole intermediate with piperidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to its target, often a protein or enzyme, thereby modulating its activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety.

Properties

Molecular Formula

C15H16F3N3O

Molecular Weight

311.30 g/mol

IUPAC Name

5-(piperidin-4-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H16F3N3O/c16-15(17,18)12-3-1-11(2-4-12)14-20-13(22-21-14)9-10-5-7-19-8-6-10/h1-4,10,19H,5-9H2

InChI Key

ZRTQLQAUYJJJAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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